

# Preclinical pharmacology of Buloxibutid as a selective AT2R agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Buloxibutid |           |  |  |
| Cat. No.:            | B1667663    | Get Quote |  |  |

# Preclinical Pharmacology of Buloxibutid: A Selective AT2R Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Buloxibutid**, also known as C21, is a first-in-class, orally available, small molecule that acts as a potent and selective agonist for the Angiotensin II Type 2 Receptor (AT2R).[1][2] The AT2R is a key component of the protective arm of the renin-angiotensin system (RAS), and its activation is associated with anti-inflammatory, anti-fibrotic, and tissue-regenerative effects.[3] **Buloxibutid** is currently in clinical development for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with a high unmet medical need.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of **Buloxibutid**, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

# **Core Pharmacological Attributes**

**Buloxibutid** exhibits high affinity and selectivity for the human AT2R, driving a range of therapeutic effects in preclinical models of fibrosis and inflammation.

#### **Binding Affinity and Selectivity**



Radioligand binding assays have demonstrated that **Buloxibutid** binds to the human AT2 receptor with high affinity. The equilibrium dissociation constant (Ki) for **Buloxibutid** at the AT2R is approximately 0.4 nM. In contrast, its affinity for the Angiotensin II Type 1 Receptor (AT1R) is significantly lower, with a Ki value greater than 10  $\mu$ M. This demonstrates a high degree of selectivity for the AT2R over the AT1R, which is critical for minimizing off-target effects associated with AT1R modulation.

| Parameter                      | Value        | Reference                 |
|--------------------------------|--------------|---------------------------|
| Binding Affinity (Ki) for AT2R | 0.4 nM       |                           |
| Binding Affinity (Ki) for AT1R | >10 μM       | _                         |
| Selectivity (AT1R/AT2R)        | >25,000-fold | Calculated from Ki values |

## **Functional Activity**

Functional assays have confirmed that **Buloxibutid** is a full agonist at the AT2R, exhibiting a similar efficacy to the endogenous ligand, Angiotensin II. One of the key downstream effects of AT2R activation is the release of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule. In vitro studies using AT2R-transfected Chinese Hamster Ovary (CHO) cells have shown that **Buloxibutid** stimulates NO release in a dose-dependent manner, with concentrations as low as 10 nM eliciting a significant response.

| Assay                        | Cell Type                                   | Effect  | Result                                                 | Reference |
|------------------------------|---------------------------------------------|---------|--------------------------------------------------------|-----------|
| Nitric Oxide (NO)<br>Release | AT2R-<br>transfected CHO<br>cells           | Agonist | Full agonist,<br>similar efficacy to<br>Angiotensin II |           |
| Nitric Oxide (NO)<br>Release | Human Aortic<br>Endothelial Cells<br>(HAEC) | Agonist | Dose-dependent increase in NO release                  | _         |

### In Vitro Pharmacology

A variety of in vitro models have been utilized to elucidate the cellular mechanisms underlying the anti-fibrotic effects of **Buloxibutid**.



#### **Effects on Human Precision-Cut Lung Slices (PCLuS)**

Human PCLuS from IPF patients provide a translational ex vivo model that maintains the complex microenvironment of the fibrotic lung. In this system, **Buloxibutid** has been shown to:

- Dose-dependently inhibit the expression of Transforming Growth Factor-beta 1 (TGF-β1) and collagen, key mediators of fibrosis.
- Increase the expression of surfactant proteins A, B, and C, which are crucial for maintaining alveolar integrity and function. In one study, a 1 μM concentration of Buloxibutid increased surfactant protein B and C release by 70% and 120%, respectively.

#### **Effects on Alveolar Epithelial Type 2 Cells (AEC2s)**

AEC2s are critical for lung repair and regeneration, and their dysfunction is a hallmark of IPF. Preclinical studies have demonstrated that **Buloxibutid**:

- Protects AEC2s from apoptosis (programmed cell death).
- Reduces the expression of transcription factors involved in epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype, contributing to fibrosis.

### **Effects on Myofibroblast Differentiation**

Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular matrix in fibrotic tissues. In co-culture models of primary human airway epithelial cells and myofibroblasts, **Buloxibutid** dose-dependently inhibited the expression of  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) and N-cadherin, key markers of myofibroblast differentiation.



| In Vitro Model                                               | Key Findings                                                                                               | Reference    |
|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------|
| Human Precision-Cut Lung<br>Slices (PCLuS)                   | Dose-dependent inhibition of TGF-β1 and collagen. Increased expression of surfactant proteins A, B, and C. |              |
| Primary Human Alveolar<br>Epithelial Type 2 Cells<br>(AEC2s) | Reduced expression of EMT transcription factors. Protection from apoptosis.                                |              |
| Human Airway Epithelial Cell +<br>Myofibroblast Co-culture   | Dose-dependent inhibition of α-SMA and N-cadherin expression.                                              | <del>-</del> |
| Human Lung Fibroblasts                                       | Potent and dose-dependent inhibition of PRO-C3 (a biomarker of fibrotic progression).                      | <del>-</del> |

# In Vivo Pharmacology

The anti-fibrotic efficacy of **Buloxibutid** has been confirmed in multiple animal models of pulmonary fibrosis and related conditions.

### **Bleomycin-Induced Pulmonary Fibrosis Model**

The bleomycin-induced lung injury model is a widely used and well-characterized animal model of pulmonary fibrosis. In this model, **Buloxibutid** has been shown to attenuate the development of fibrosis. While specific quantitative data on the percentage reduction of fibrosis markers with **Buloxibutid** treatment is not readily available in the public domain, studies have demonstrated its anti-fibrotic efficacy in this model.

## **Sugen-Hypoxia Model of Pulmonary Hypertension**

In the Sugen-hypoxia rat model, which recapitulates many features of human pulmonary hypertension including vascular remodeling and fibrosis, oral administration of **Buloxibutid** (2 mg/kg and 20 mg/kg, twice daily) from day 21 to day 55 resulted in:



- Improved cardiac output and stroke volume (at 20 mg/kg).
- Decreased right ventricular hypertrophy (at 20 mg/kg).
- Reduced vessel wall and muscular layer thickness and increased luminal opening in pulmonary vessels >100 μm (at 2 mg/kg).
- Counteracted the increase in pulmonary collagen deposition (at 20 mg/kg).

| Animal Model                                           | Route of<br>Administration | Dose           | Key Findings                                                                                                                    | Reference |
|--------------------------------------------------------|----------------------------|----------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Bleomycin-<br>Induced<br>Pulmonary<br>Fibrosis (Mouse) | Intraperitoneal            | 0.03 mg/kg/day | Attenuated lung fibrosis and accompanying pulmonary hypertension.                                                               |           |
| Sugen-Hypoxia Pulmonary Hypertension (Rat)             | Oral (twice daily)         | 2 mg/kg        | Significantly decreased vessel wall and muscular layer thickness; increased luminal opening in vessels >100  µm.                |           |
| Sugen-Hypoxia<br>Pulmonary<br>Hypertension<br>(Rat)    | Oral (twice daily)         | 20 mg/kg       | Improved cardiac output and stroke volume; decreased right ventricular hypertrophy; counteracted pulmonary collagen deposition. |           |



## **Signaling Pathways**

The therapeutic effects of **Buloxibutid** are mediated through the activation of specific downstream signaling cascades initiated by the AT2R. A key mechanism of AT2R signaling involves the activation of phosphatases, which in turn modulate various kinase-driven signaling pathways. While the complete signaling network is still under investigation, evidence suggests the involvement of SHP-1 (Src homology region 2 domain-containing phosphatase-1) and subsequent downstream effects on pro-inflammatory and pro-fibrotic pathways.



Click to download full resolution via product page

Caption: Simplified signaling pathway of **Buloxibutid** via the AT2 receptor.

# Experimental Protocols Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to the AT2R.





Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

#### **Detailed Steps:**

 Membrane Preparation: Homogenize cells or tissues expressing the AT2R in a suitable buffer and isolate the membrane fraction by differential centrifugation.



- Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled AT2R ligand (e.g., [125I]Sar1,Ile8-Ang II) and a range of concentrations of the unlabeled test compound (**Buloxibutid**).
- Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

#### **Human Precision-Cut Lung Slices (PCLuS) Assay**

This protocol describes the use of PCLuS to evaluate the anti-fibrotic effects of **Buloxibutid** ex vivo.





Click to download full resolution via product page

Caption: Workflow for a human PCLuS assay.

#### **Detailed Steps:**

• Tissue Procurement: Obtain fresh human lung tissue from IPF patients undergoing lung transplantation, following appropriate ethical guidelines.



- Slice Preparation: Inflate the lung tissue with low-melting-point agarose and prepare thin slices (typically 200-500 μm) using a vibrating microtome (vibratome).
- Culturing: Culture the PCLuS in a suitable medium that maintains tissue viability.
- Treatment: Treat the slices with different concentrations of Buloxibutid or vehicle control for a specified period.
- Endpoint Analysis: After treatment, collect the culture supernatants and/or the tissue slices for analysis of fibrotic markers (e.g., TGF-β1, collagen) and markers of AEC2 function (e.g., surfactant proteins) using techniques such as ELISA, Western blotting, or qPCR.

#### **Bleomycin-Induced Pulmonary Fibrosis Model**

This protocol provides a general outline for inducing and evaluating pulmonary fibrosis in mice.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. vicorepharma.com [vicorepharma.com]



- 2. vicorepharma.com [vicorepharma.com]
- 3. One moment, please... [vicorepharma.com]
- 4. vicorepharma.com [vicorepharma.com]
- 5. Buloxibutid | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- To cite this document: BenchChem. [Preclinical pharmacology of Buloxibutid as a selective AT2R agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667663#preclinical-pharmacology-of-buloxibutid-as-a-selective-at2r-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com